4-(Trichloromethyl)benzoic acid
Description
Significance and Contextual Relevance of Halogenated Benzoic Acid Derivatives in Organic Synthesis
Halogenated benzoic acid derivatives are a class of compounds that play a crucial role in organic synthesis. The introduction of halogen atoms onto the benzoic acid scaffold can dramatically alter the electronic properties and reactivity of the molecule. This makes them valuable as intermediates and building blocks for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials.
The halogen atoms can serve as reactive handles for a variety of chemical transformations. For instance, they can be displaced by other functional groups through nucleophilic substitution reactions or participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The specific type of halogen and its position on the benzene (B151609) ring influence the compound's reactivity and the types of reactions it can undergo.
Historical Perspectives on the Synthesis and Characterization of Benzoic Acid Analogues
The history of benzoic acid itself dates back to the 16th century, with its initial discovery attributed to the dry distillation of gum benzoin (B196080) by figures like Nostradamus. wikipedia.orgredox.com The determination of its structure was later accomplished by Justus von Liebig and Friedrich Wöhler. newworldencyclopedia.org The first industrial synthesis of benzoic acid involved the reaction of benzotrichloride (B165768) with calcium hydroxide, followed by acidification. wikipedia.orgnewworldencyclopedia.org This method, however, often resulted in chlorinated byproducts. wikipedia.orgacs.org A significant advancement was the development of the partial oxidation of toluene, a process that is now the primary commercial method for producing benzoic acid. wikipedia.org
The synthesis of various benzoic acid analogues has been a continuous area of research. Early methods for creating halogenated derivatives often involved direct halogenation of benzoic acid or its precursors. For example, the bromination of benzoic acid in the presence of a catalyst like ferric bromide leads to the formation of meta-bromobenzoic acid. youtube.com Over time, more sophisticated and regioselective methods have been developed to introduce halogens at specific positions on the aromatic ring. google.com
Current Research Landscape and Academic Gaps Pertaining to 4-(Trichloromethyl)benzoic acid
Current research on this compound is focused on its potential applications as a chemical intermediate and its unique properties. The trichloromethyl group is a key feature, influencing the compound's reactivity and potential uses. For instance, its derivative, 4-(trichloromethyl)benzoyl chloride, is used in analytical method development and validation for the production of benzoic acid. synzeal.com
Despite its importance, there appear to be gaps in the publicly available academic literature specifically detailing the synthesis and in-depth characterization of this compound itself. While information on related compounds and general synthetic methods for halogenated benzoic acids is available, specific, detailed research findings on this particular compound are less common. This suggests an opportunity for further academic investigation into its synthesis, reactivity, and potential applications.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H5Cl3O2 |
| Molecular Weight | 239.48 g/mol |
| Melting Point | 193 °C |
| Boiling Point (Predicted) | 345.6±42.0 °C |
| Density (Predicted) | 1.562±0.06 g/cm3 |
| pKa (Predicted) | 3.76±0.10 |
Data sourced from ChemicalBook. chemicalbook.comchemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(trichloromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGOYACMHDPZQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301785 | |
| Record name | 4-(trichloromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5264-40-4 | |
| Record name | NSC146401 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(trichloromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Trichloromethyl Benzoic Acid
Established Synthetic Pathways for 4-(Trichloromethyl)benzoic acid
The classical syntheses of this compound predominantly involve two main strategies: the exhaustive chlorination of a methyl group on a benzoic acid precursor and the carboxylation of an aromatic ring already bearing a trichloromethyl substituent.
Chlorination Reactions of Precursor Benzoic Acid Derivatives
A primary and well-documented route to this compound involves the free-radical chlorination of 4-methylbenzoic acid, also known as p-toluic acid. This process typically proceeds in a stepwise manner, first yielding 4-(chloromethyl)benzoic acid, then 4-(dichloromethyl)benzoic acid, and finally the desired this compound.
The reaction is commonly initiated by ultraviolet (UV) light, which promotes the homolytic cleavage of chlorine gas (Cl₂) into chlorine radicals. These radicals then abstract a hydrogen atom from the methyl group of 4-methylbenzoic acid, initiating a chain reaction. The process is often carried out in a solvent that is relatively inert to chlorination, such as chlorobenzene (B131634) or carbon tetrachloride.
One documented method involves dissolving 4-methylbenzoic acid in chlorobenzene at an elevated temperature (e.g., 100°C) and introducing chlorine gas under UV irradiation. prepchem.com The reaction progress can be monitored by the evolution of hydrogen chloride gas. Upon completion, the desired product can be isolated by cooling the reaction mixture and filtering the resulting precipitate.
Another approach involves the use of a chemical initiator, such as dibenzoyl peroxide, to facilitate the radical chlorination process. google.com Lewis acids like ferric chloride (FeCl₃) can also be employed as catalysts, although care must be taken to control reaction conditions to favor side-chain chlorination over electrophilic aromatic substitution on the benzene (B151609) ring. stackexchange.com
| Precursor | Reagents and Conditions | Product | Reference |
| 4-Methylbenzoic acid | Chlorine (gas), UV light, Chlorobenzene (solvent), 100°C | 4-(Chloromethyl)benzoic acid | prepchem.com |
| 4-Xylyl alcohols | Chlorine, Dibenzoyl peroxide (catalyst) | 4-Methylol, three benzyl (B1604629) chloride crude product | google.com |
| 4-Methylbenzoic acid chloride | Chlorine (gas), Ferric(III) chloride (catalyst), 50-55°C | 3-Chloro-4-methyl benzoic acid chloride (major), 2-Chloro-4-methyl benzoic acid chloride, Dichloro-4-methyl benzoic acid chloride | stackexchange.com |
Carboxylation Reactions Involving Trichloromethyl-Substituted Aromatics
An alternative strategy for the synthesis of this compound is the introduction of a carboxyl group onto an aromatic ring that already contains the trichloromethyl moiety. A prominent example of this approach is the Grignard reaction.
This method would theoretically involve the formation of a Grignard reagent from a suitable precursor, such as 1-chloro-4-(trichloromethyl)benzene. The organomagnesium halide (Grignard reagent) is then reacted with carbon dioxide (dry ice) to form a magnesium carboxylate salt. Subsequent acidification of this salt with a strong acid, like hydrochloric acid, yields the final carboxylic acid product. youtube.com
The key steps in this process are:
Formation of the Grignard Reagent: 1-chloro-4-(trichloromethyl)benzene reacts with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form 4-(trichloromethyl)phenylmagnesium chloride. The success of this step is highly dependent on strictly anhydrous conditions, as Grignard reagents are extremely reactive towards water. gmu.edulibretexts.org
Carboxylation: The prepared Grignard reagent is then added to solid carbon dioxide. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, leading to the formation of the magnesium salt of this compound. youtube.com
Protonation: The final step is the addition of an aqueous acid to protonate the carboxylate salt, yielding this compound, which can then be isolated and purified. gmu.edu
While this method is a cornerstone of organic synthesis for preparing carboxylic acids, specific high-yield examples for the synthesis of this compound via this route are not extensively detailed in readily available literature, suggesting that the chlorination pathway may be more commonly employed industrially.
Novel and Greener Synthetic Approaches
In response to the growing demand for environmentally benign chemical processes, research efforts are being directed towards developing novel and greener synthetic methods for a wide range of compounds, including this compound. These approaches aim to reduce energy consumption, minimize waste generation, and utilize less hazardous reagents.
Catalytic Syntheses of this compound
The development of more efficient and selective catalysts for the chlorination of 4-methylbenzoic acid represents a significant area of research. While traditional Lewis acid catalysts like FeCl₃ are effective, they can sometimes lead to the formation of undesired ring-chlorinated byproducts. stackexchange.com Modern catalytic systems, potentially involving transition metal complexes or solid-supported catalysts, could offer improved selectivity for the desired side-chain chlorination, leading to higher yields and simpler purification procedures. The goal is to design catalysts that can activate the C-H bonds of the methyl group under milder conditions and with greater precision.
Microwave-Assisted and Flow Chemistry Protocols for Enhanced Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly reduced reaction times and improved yields compared to conventional heating methods. While specific studies on the microwave-assisted synthesis of this compound are not prevalent, the successful application of this technology to other benzoic acid syntheses suggests its potential applicability. nih.gov A microwave-assisted chlorination of 4-methylbenzoic acid could potentially offer a more energy-efficient and faster route to the final product.
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up. A flow process for the chlorination of 4-methylbenzoic acid could allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher selectivity and a reduction in byproduct formation. The Open Reaction Database (ORD) notes the applicability of its schema to flow chemistry, indicating a move towards these technologies in organic synthesis.
Solvent-Free and Atom-Economical Synthetic Strategies
Solvent-free reactions are a key principle of green chemistry, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. Investigating the feasibility of a solvent-free chlorination of 4-methylbenzoic acid, perhaps under high-temperature, gas-phase conditions or using a melt of the reactant, could represent a significant step towards a more sustainable synthesis.
Optimization of Reaction Conditions and Yield Enhancement for this compound Production
Optimizing the synthesis of this compound is crucial for maximizing product output, minimizing the formation of incompletely chlorinated by-products, and ensuring a cost-effective and efficient industrial process. The key to successful synthesis lies in the precise control over various reaction parameters.
The temperature of the reaction, the operating pressure, and the stoichiometry of the reactants are fundamental parameters that directly influence the rate and selectivity of the chlorination process.
Pressure: These chlorination reactions are generally carried out at atmospheric pressure. The primary consideration regarding pressure is the efficient introduction and dispersion of chlorine gas into the reaction mixture. A steady flow of chlorine gas is bubbled through the liquid phase to ensure its continuous availability for the reaction.
Stoichiometry: To achieve exhaustive chlorination of the methyl group, a significant molar excess of chlorine is required relative to the p-toluic acid substrate. The reaction proceeds stepwise, forming 4-(chloromethyl)benzoic acid and 4-(dichloromethyl)benzoic acid as intermediates. Driving the reaction equilibrium towards the final this compound product requires a sustained high concentration of chlorine and prolonged reaction times. A patent related to the synthesis of chlorinated methylbenzoic acids indicates that the reaction is continued until a specific endpoint is reached, which can be monitored by the melting point of the product mixture. google.com
The following table illustrates the conceptual relationship between reaction parameters and the product distribution in the chlorination of p-toluic acid.
Table 1: Conceptual Effect of Reaction Parameters on Product Distribution
| Parameter | Condition | Expected Outcome on Product Distribution | Rationale |
| Temperature | Sub-optimal (e.g., < 90°C) | Higher proportion of mono- and di-chlorinated products. | Insufficient energy for complete chlorination. |
| Optimal (e.g., 100-115°C) | Favorable rate for trichlorination. | Balances reaction rate with minimizing side reactions. | |
| Excessive (e.g., > 120°C) | Potential for increased by-products and decomposition. | High energy can promote unwanted ring chlorination or degradation. | |
| Chlorine Supply | Insufficient | Incomplete reaction, high levels of starting material and intermediates. | Chlorine is the limiting reagent for complete substitution. |
| Stoichiometric to Excess | Drives the reaction towards the fully substituted product. | Le Châtelier's principle; high reactant concentration favors product formation. | |
| Reaction Time | Short | Predominance of mono- and di-chlorinated intermediates. | Insufficient time for all three substitution steps to occur. |
| Extended | Higher yield of this compound. | Allows the sequential chlorination to proceed to completion. |
The term "catalyst" in the context of the side-chain chlorination of p-toluic acid refers to a reaction initiator rather than a traditional catalyst that is regenerated unchanged. This process is a free-radical chain reaction, which requires an initial input of energy or a chemical species to generate the reactive chlorine radicals.
Initiator Selection: The most common initiator for industrial-scale production is ultraviolet (UV) light. google.com UV radiation provides the energy to cleave diatomic chlorine (Cl₂) into two highly reactive chlorine radicals (Cl•), which then initiate the chain reaction. For laboratory-scale syntheses, chemical radical initiators such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN) can be used. These compounds decompose upon heating to produce radicals that can initiate the chlorination process. It is critical to avoid Lewis acid catalysts, such as ferric chloride (FeCl₃), as they promote electrophilic aromatic substitution, leading to undesired chlorination of the benzene ring rather than the methyl group. stackexchange.com
Initiator "Loading": The "loading" or amount of initiator has a direct effect on the reaction rate.
Table 2: Initiators for Free-Radical Chlorination of p-Toluic Acid
| Initiator Type | Specific Example | Mechanism of Action | Typical Conditions |
| Photo-Initiator | Ultraviolet (UV) Light | Photolytic cleavage of Cl₂ into 2 Cl• radicals. | Continuous irradiation of the reaction mixture at 100-115°C. google.com |
| Chemical Initiator | Dibenzoyl Peroxide | Thermal decomposition to form phenyl radicals, which initiate the chain reaction. | Added to the reaction mixture at elevated temperatures. google.com |
| Chemical Initiator | Azobisisobutyronitrile (AIBN) | Thermal decomposition to form isobutyronitrile (B166230) radicals and nitrogen gas. | Added to the reaction mixture at appropriate decomposition temperatures. |
Following the chlorination reaction, the crude product is a mixture containing the desired this compound, the intermediate mono- and di-chlorinated species, any unreacted p-toluic acid, and the solvent. A multi-step work-up and purification procedure is essential to isolate the target compound in high purity.
Reaction Work-up: A common and effective method involves a liquid-liquid extraction based on the acidic nature of the carboxylic acid group. A procedure described in a relevant patent involves the following steps:
The crude reaction mixture is added to an aqueous solution of a base, such as sodium carbonate. google.com
The carboxylic acids (p-toluic acid and its chlorinated derivatives) react with the base to form their corresponding water-soluble sodium salts.
The organic solvent (e.g., chlorobenzene) is then separated from the aqueous layer.
The aqueous layer, containing the sodium salts of the acids, is then acidified with a strong acid like hydrochloric acid (HCl). google.com This protonates the carboxylate salts, causing the water-insoluble chlorinated benzoic acids to precipitate out of the solution.
Purification: The precipitated solid is a mixture of chlorinated benzoic acids. The final purification step to isolate this compound from the less-chlorinated intermediates is typically achieved by recrystallization. This technique relies on the differences in solubility between the desired product and the impurities in a given solvent at different temperatures. A patent has noted the use of methanol (B129727) for the recrystallization of the product mixture from a similar chlorination process. google.com The solid mixture is dissolved in a minimum amount of hot solvent, and upon slow cooling, the least soluble compound (ideally the desired product) will crystallize out in a purer form, leaving the more soluble impurities in the mother liquor. The pure crystals are then collected by vacuum filtration.
Table 3: General Work-up and Purification Protocol
| Step | Procedure | Purpose |
| 1. Quenching & Extraction | The reaction mixture is added to an aqueous sodium carbonate solution. | To convert all acidic components into their water-soluble sodium salts. |
| 2. Phase Separation | The organic solvent layer is separated from the aqueous layer. | To remove the non-polar solvent and any non-acidic impurities. |
| 3. Precipitation | The aqueous layer is acidified with hydrochloric acid. | To regenerate the water-insoluble carboxylic acids, causing them to precipitate. |
| 4. Collection | The solid precipitate is collected by filtration. | To isolate the crude mixture of chlorinated benzoic acids. |
| 5. Recrystallization | The crude solid is dissolved in a minimal amount of hot solvent (e.g., methanol) and allowed to cool slowly. | To purify the this compound by selective crystallization. |
| 6. Final Filtration | The purified crystals are collected by vacuum filtration and dried. | To obtain the final, purified product. |
Chemical Reactivity and Mechanistic Investigations of 4 Trichloromethyl Benzoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group in 4-(trichloromethyl)benzoic acid is a versatile functional group that participates in a variety of reactions, including esterification, amidation, and acyl halide formation. The electron-withdrawing nature of the trichloromethyl group at the para position influences the reactivity of the carboxyl group.
Esterification Reactions and Their Mechanistic Studies
Esterification of carboxylic acids is a fundamental reaction in organic synthesis. The Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for preparing esters. tcu.eduyoutube.com For this compound, esterification with an alcohol such as methanol (B129727) would yield the corresponding methyl ester, methyl 4-(trichloromethyl)benzoate.
The mechanism of Fischer esterification is a well-established acid-catalyzed nucleophilic acyl substitution. tcu.edu The process is an equilibrium, and to achieve high yields, the equilibrium must be shifted towards the products. This can be accomplished by using an excess of one of the reactants or by removing water as it is formed. tcu.edu
General Reaction Scheme for Fischer Esterification:
Recent studies have explored the use of solid acid catalysts, such as those based on zirconium and titanium, for the esterification of various benzoic acids with methanol. mdpi.com These catalysts offer advantages in terms of recovery and reducing wastewater production. mdpi.com For instance, a zirconium metal catalyst with fixed titanium has shown good activity in the synthesis of a series of methyl benzoate (B1203000) compounds. mdpi.com The proposed mechanism involves the coordination of the catalyst with the carboxylate, facilitating the nucleophilic attack by methanol. mdpi.com
Table 1: Representative Conditions for the Esterification of Benzoic Acid with Methanol
| Catalyst | Reaction Conditions | Yield | Reference |
| Concentrated H₂SO₄ | Reflux for 45 min | ~65% (for benzoic acid) | tcu.eduwikipedia.org |
| Zirconium/Titanium Solid Acid | Not specified | Good activity | mdpi.com |
| [PyH][HSO₄] (Ionic Liquid) | 70 °C, 10-18 hours | Yields vary with time | researchgate.net |
This table presents general conditions for benzoic acid esterification that can be applied to this compound.
Amidation and Acyl Halide Formation
Amides are typically synthesized from the more reactive acyl chlorides. Therefore, the conversion of this compound to its acyl chloride, 4-(trichloromethyl)benzoyl chloride, is a crucial first step for amidation.
The formation of acyl chlorides from carboxylic acids can be achieved using various chlorinating agents, such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂). wikipedia.org The reaction of this compound with such reagents would yield 4-(trichloromethyl)benzoyl chloride. The trichloromethyl group enhances the electrophilicity of the carbonyl carbon, making the corresponding acyl chloride highly reactive towards nucleophiles.
Once formed, 4-(trichloromethyl)benzoyl chloride can readily react with ammonia (B1221849) or primary and secondary amines to produce the corresponding amides in a nucleophilic acyl substitution reaction.
General Reaction Scheme for Amidation via Acyl Chloride:
Acyl Halide Formation: 4-(Cl₃C)C₆H₄COOH + SOCl₂ → 4-(Cl₃C)C₆H₄COCl + SO₂ + HCl
Amidation: 4-(Cl₃C)C₆H₄COCl + 2 RNH₂ → 4-(Cl₃C)C₆H₄CONHR + RNH₃⁺Cl⁻
A patent describes a process where a substituted benzoyl chloride is reacted with an amine in a suitable solvent like water, lower molecular weight alcohols, ketones, or ethers to form the corresponding amide. msu.edu
Decarboxylation Pathways and Associated Kinetics
Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. The decarboxylation of aromatic carboxylic acids typically requires high temperatures. For benzoic acid itself, oxidative decarboxylation to phenol (B47542) can occur at 300-400 °C, a temperature that can be lowered to 200 °C with the use of copper(II) salts as catalysts. wikipedia.org
The presence of the electron-withdrawing trichloromethyl group is expected to influence the stability of the benzoic acid derivative and its susceptibility to decarboxylation. Electron-withdrawing substituents are generally expected to lower the thermal stability of benzoic acid and facilitate decarboxylation. researchgate.net Studies on the decarboxylation of pentafluorobenzoic acid, which also has strongly electron-withdrawing groups, show that the reaction proceeds via a first-order rate law. researchgate.net
Recent research has focused on developing milder methods for the decarboxylation of benzoic acids. A notable example is a photoinduced, copper-catalyzed decarboxylative hydroxylation that proceeds at 35 °C. nih.gov This method involves the formation of aryl radicals from copper carboxylates, which are then trapped by copper, leading to the formation of phenols. nih.gov While not specific to this compound, this approach highlights the potential for low-temperature decarboxylation.
Kinetic studies on the decarboxylation of various substituted benzoic acids are crucial for understanding the reaction mechanism. However, specific kinetic data for the decarboxylation of this compound is not detailed in the provided search results.
Reactivity of the Trichloromethyl Group
The trichloromethyl group is a key feature of this compound, and its reactivity, particularly through hydrolysis and nucleophilic substitution, provides important synthetic routes.
Nucleophilic Substitution Reactions at the Trichloromethyl Center
While the primary focus of reactivity studies on this molecule is often the carboxylic acid group, the trichloromethyl group can also undergo nucleophilic substitution, although it is generally less reactive than a benzylic halide like a bromomethyl group. The presence of three chlorine atoms on a single carbon creates a sterically hindered and electronically deactivated center for traditional Sₙ2 reactions. However, under certain conditions, these reactions can occur. For comparison, the nucleophilic substitution of 4-bromomethylbenzoic acid with a methoxide (B1231860) nucleophile to form 4-methoxymethylbenzoic acid proceeds via an Sₙ2 mechanism. ysu.edu
Hydrolysis Reactions of the Trichloromethyl Moiety
The hydrolysis of the trichloromethyl group is a significant reaction, as it provides a synthetic pathway to the corresponding carboxylic acid. In fact, an early industrial process for producing benzoic acid involved the hydrolysis of benzotrichloride (B165768) (trichloromethyl benzene). wikipedia.org This reaction is typically carried out in the presence of water and a catalyst, such as iron or iron salts. wikipedia.org
A patent describes a method for preparing 4-chloromethyl benzoic acid chlorides that includes a step for the hydrolysis of a trichloromethyl group. google.com Another patent details the preparation of trichloromethylbenzene compounds and their subsequent hydrolysis to the corresponding benzoic acids. google.com
The hydrolysis of 4-(trichloromethyl)benzoyl chloride in the presence of water yields this compound and hydrochloric acid, demonstrating the stability of the trichloromethyl group under these conditions while the acyl chloride is hydrolyzed. This indicates that the hydrolysis of the trichloromethyl group itself likely requires more forcing conditions than the hydrolysis of the acyl chloride.
The mechanism of hydrolysis of the trichloromethyl group on an aromatic ring generally proceeds through a series of nucleophilic substitution steps, where water molecules replace the chlorine atoms, ultimately forming an unstable intermediate that collapses to the carboxylic acid. The electron-withdrawing nature of the aromatic ring can influence the rate of this hydrolysis.
Reductive Transformations of the Trichloromethyl Group
The trichloromethyl group (-CCl3) is a highly oxidized functional group that can undergo various reductive transformations. While specific studies on the reduction of this compound are not extensively documented in readily available literature, the reactivity can be inferred from general transformations of aryl trichloromethyl groups and related compounds.
One common reductive transformation is the conversion of the trichloromethyl group to a methyl group. This can be achieved through catalytic hydrogenation or by using reducing agents like tin and hydrochloric acid. However, the presence of the carboxylic acid group might require specific reaction conditions to avoid its reduction.
Another significant transformation is the hydrolysis of the trichloromethyl group to a carboxylic acid group, which is technically a reductive process at the carbon atom. This reaction can be facilitated by treatment with a base followed by acidification. For instance, the hydrolysis of (trichloromethyl)benzene derivatives can yield the corresponding benzoic acids. google.com
Furthermore, related transformations of trichloromethyl carbinols suggest that reductive ring-opening of intermediate epoxides can occur. acs.org While not a direct reduction of the -CCl3 group on an aromatic ring, it highlights the susceptibility of the trichloromethyl functionality to reductive processes under specific conditions.
Aromatic Ring Reactivity
The reactivity of the aromatic ring in this compound is profoundly influenced by the two electron-withdrawing substituents: the carboxylic acid group (-COOH) and the trichloromethyl group (-CCl3).
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Both the carboxylic acid and the trichloromethyl groups are deactivating and meta-directing for electrophilic aromatic substitution (EAS). askfilo.comdoubtnut.comaskfilo.comquora.com The -COOH group deactivates the ring through its inductive effect and by resonance, withdrawing electron density from the aromatic system. Similarly, the -CCl3 group is a strong electron-withdrawing group due to the high electronegativity of the three chlorine atoms, exerting a powerful negative inductive effect (-I effect). askfilo.comdoubtnut.com
This electron withdrawal destabilizes the positively charged intermediate (arenium ion) formed during electrophilic attack at the ortho and para positions. Consequently, the meta position, which is less deactivated, becomes the preferred site of substitution. askfilo.comquora.com Therefore, in an electrophilic aromatic substitution reaction, such as nitration or halogenation, the incoming electrophile will predominantly add to the positions meta to both the carboxylic acid and trichloromethyl groups.
Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Directing Influence |
| -COOH | Electron-withdrawing (-I, -M) | Meta-directing |
| -CCl3 | Electron-withdrawing (-I) | Meta-directing |
Nucleophilic Aromatic Substitution in Activated Systems
Nucleophilic aromatic substitution (SNAr) is a plausible reaction for derivatives of this compound, provided certain conditions are met. SNAr reactions require the presence of a good leaving group (typically a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.orglibretexts.org
In the case of this compound itself, there is no leaving group on the aromatic ring. However, if a halogen, for example, were introduced onto the ring, the presence of the -CCl3 and -COOH groups would activate the ring towards nucleophilic attack. For a hypothetical 2-chloro-4-(trichloromethyl)benzoic acid, the -CCl3 and -COOH groups would be ortho and para, respectively, to the chlorine atom, thereby facilitating its displacement by a nucleophile. The reaction rate is generally accelerated by the presence of strong electron-withdrawing groups. masterorganicchemistry.com
Advanced Mechanistic Studies
Elucidating the precise mechanisms of reactions involving this compound can be achieved through advanced techniques such as kinetic analysis and isotopic labeling.
Reaction Kinetics and Transition State Analysis
While specific kinetic studies on this compound are not widely reported, the principles can be illustrated by examining the esterification of benzoic acid. A study on the esterification of benzoic acid with 1-butyl alcohol catalyzed by p-toluenesulfonic acid found the reaction to be first order with respect to benzoic acid. dnu.dp.ua The study calculated the activation energies for the forward and reverse reactions, providing insight into the energy profile of the reaction and the structure of the transition state. dnu.dp.ua
For this compound, the presence of the electron-withdrawing -CCl3 group would be expected to influence the kinetics of such a reaction. For instance, in the esterification reaction, the increased acidity of the carboxylic acid due to the -CCl3 group could affect the reaction rate. Detailed kinetic analysis would be necessary to quantify this effect and to model the transition state.
Kinetic Data for the Esterification of Benzoic Acid with 1-Butyl Alcohol dnu.dp.ua
| Parameter | Value |
| Activation Energy (Forward Reaction) | 58.40 kJ·mol⁻¹ |
| Activation Energy (Reverse Reaction) | 57.70 kJ·mol⁻¹ |
| Thermal Effect | 622 J·mol⁻¹ |
Isotopic Labeling Studies to Elucidate Reaction Mechanisms
Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction, thereby providing unambiguous evidence for a proposed mechanism. ias.ac.innumberanalytics.comslideshare.net For instance, in the hydrolysis of an ester, labeling the oxygen of the alkoxy group with ¹⁸O can determine whether the acyl-oxygen or the alkyl-oxygen bond is cleaved.
While no specific isotopic labeling studies on this compound are readily available, research on related compounds demonstrates the utility of this technique. For example, deuterium-enriched 4-(dimethylamino)benzoic acid (DMABA) derivatives have been used to study glycerophosphoethanolamine (B1239297) lipids. nih.gov This illustrates how isotopic labeling can be applied to benzoic acid derivatives to investigate reaction pathways and biological processes. nih.gov In the context of this compound, isotopic labeling could be employed to study the mechanism of its reductive transformations or its potential participation in nucleophilic aromatic substitution reactions.
Derivatization Strategies and Analog Synthesis Based on 4 Trichloromethyl Benzoic Acid
Synthesis of Esters and Amides of 4-(Trichloromethyl)benzoic acid
The carboxylic acid moiety of this compound is a prime target for modification, most commonly through conversion to esters and amides. These reactions are fundamental in organic synthesis for creating derivatives with altered solubility, stability, and biological interaction profiles.
Standard esterification procedures, such as the Fischer-Speier esterification involving refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), are applicable. Alternatively, for more sensitive alcohols or to achieve higher yields under milder conditions, the carboxylic acid is often first converted to a more reactive intermediate like an acyl chloride. This is achieved by treating this compound with reagents like thionyl chloride or oxalyl chloride. The resulting 4-(trichloromethyl)benzoyl chloride can then be reacted with a wide range of alcohols or phenols to furnish the corresponding esters.
Amide synthesis follows a similar strategic approach. Direct condensation of this compound with amines requires high temperatures and is often inefficient. A more common and effective method involves the activation of the carboxylic acid. This can be done by converting it to the acyl chloride, which readily reacts with primary or secondary amines to form the desired amide. Modern coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can also facilitate amide bond formation under mild conditions by generating a reactive O-acylisourea intermediate in situ. Another reported methodology for amide synthesis involves the in situ generation of phosphonium (B103445) salts from carboxylic acids using reagents like triphenylphosphine (B44618) and N-chlorophthalimide, which can then react with amines to form amides in good to excellent yields. nih.gov
Table 1: Representative Ester and Amide Synthesis Reactions
| Derivative | Reactant | Reagent/Method | Typical Product |
|---|---|---|---|
| Ester | Methanol (B129727) | H₂SO₄ (catalyst), Reflux | Methyl 4-(trichloromethyl)benzoate |
| Ester | Ethanol | 1. SOCl₂2. Ethanol, Pyridine | Ethyl 4-(trichloromethyl)benzoate |
| Amide | Benzylamine | 1. Oxalyl Chloride2. Benzylamine | N-Benzyl-4-(trichloromethyl)benzamide |
The chemical structure of this compound profoundly impacts the reactivity of its carboxyl group. The key factors are the electronic effects exerted by the trichloromethyl (-CCl₃) and carboxylic acid (-COOH) groups.
Inductive Effect : The -CCl₃ group is a powerful electron-withdrawing group due to the high electronegativity of the three chlorine atoms. This effect is transmitted through the sigma bonds of the benzene (B151609) ring, pulling electron density away from the ring and, consequently, from the carboxyl group.
Acidity : The strong inductive withdrawal of electrons by the -CCl₃ group stabilizes the conjugate base (carboxylate anion) formed upon deprotonation of the carboxylic acid. This increased stability of the anion makes the parent acid more acidic compared to benzoic acid.
Modifications of the Trichloromethyl Group
The trichloromethyl group is a robust functional group, but it can be chemically modified through reactions like controlled hydrolysis or reductive dechlorination to yield a variety of analogs.
The hydrolysis of a benzotrichloride (B165768) derivative to a benzoic acid is a known industrial process. wikipedia.org However, achieving a controlled, partial hydrolysis of the -CCl₃ group on this compound to obtain dichloromethyl (-CHCl₂) or chloromethyl (-CH₂Cl) analogs is synthetically challenging. The reaction intermediates are often more reactive than the starting material, leading to complete hydrolysis to the carboxylic acid group, which in this case would result in terephthalic acid.
Due to these challenges, analogs such as 4-(chloromethyl)benzoic acid are more reliably synthesized via alternative routes. A common method is the radical chlorination of the methyl group of 4-methylbenzoic acid (p-toluic acid). prepchem.com By carefully controlling the stoichiometry of the chlorinating agent (e.g., chlorine gas under UV irradiation) and the reaction time, one can favor the formation of the monochlorinated product. prepchem.com Similarly, the dichloromethyl analog can be prepared by further chlorination. The fully reduced methyl analog, 4-methylbenzoic acid, serves as the common starting material for these chlorination reactions.
Table 2: Synthesis Approaches for Partially Chlorinated and Methyl Analogs
| Target Analog | Chemical Formula | Common Synthetic Route | Starting Material |
|---|---|---|---|
| 4-(Dichloromethyl)benzoic acid | C₈H₆Cl₂O₂ | Controlled radical chlorination | 4-Methylbenzoic acid |
| 4-(Chloromethyl)benzoic acid | C₈H₇ClO₂ | Controlled radical chlorination prepchem.com | 4-Methylbenzoic acid |
Reductive dechlorination offers a pathway to replace chlorine atoms on the trichloromethyl group with hydrogen atoms. This transformation systematically reduces the electronic and steric impact of the substituent. Various chemical reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst), dissolving metal reductions (e.g., zinc dust in acetic acid), or hydride reagents.
The stepwise reduction allows for the potential synthesis of 4-(dichloromethyl)benzoic acid, 4-(chloromethyl)benzoic acid, and ultimately 4-methylbenzoic acid from the parent trichloromethyl compound. The reaction conditions, such as the choice of catalyst, solvent, temperature, and pressure, would need to be carefully optimized to control the extent of dechlorination and achieve selectivity for the desired partially chlorinated intermediate. The concept of reductive dechlorination is also a significant area of study in environmental chemistry for the bioremediation of chlorinated pollutants, where microorganisms facilitate the removal of chlorine atoms from aromatic compounds. nih.goverwiki.net
Functionalization of the Aromatic Ring
Introducing new substituents onto the aromatic ring of this compound is governed by the principles of electrophilic aromatic substitution. The directing effects of the existing substituents are the primary consideration.
Both the carboxylic acid (-COOH) and the trichloromethyl (-CCl₃) groups are electron-withdrawing and act as deactivating, meta-directing groups in electrophilic aromatic substitution. wikipedia.orgvaia.commasterorganicchemistry.com
-COOH group : Deactivating through its inductive effect and resonance (by pulling electron density from the ring). It directs incoming electrophiles to the meta position. wikipedia.org
-CCl₃ group : Strongly deactivating due to its powerful negative inductive effect. It is also a meta-director.
In this compound, these two groups are in a para relationship (positions 1 and 4). This leads to a highly deactivated aromatic ring, making electrophilic substitution reactions significantly more difficult to achieve than for benzene or toluene. For a substitution to occur, the incoming electrophile must attack a position that is meta to both groups. The positions ortho to the -COOH group (positions 2 and 6) are meta to the -CCl₃ group. Likewise, the positions ortho to the -CCl₃ group (positions 3 and 5) are meta to the -COOH group. Therefore, substitution is directed to all four available positions (2, 3, 5, and 6).
However, the powerful deactivating nature of both groups means that forcing conditions (e.g., high temperatures, strong Lewis acid catalysts, highly reactive electrophiles) are required. Under such conditions, selectivity can be poor, and the reaction may not proceed at all. For instance, Friedel-Crafts alkylation and acylation are generally unsuccessful on such strongly deactivated rings. Reactions like nitration or halogenation might be possible but would require harsh conditions, and the major product would likely be a mixture of isomers.
Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Directing Influence | Predicted Outcome |
|---|---|---|---|
| Nitration | NO₂⁺ | Both -COOH and -CCl₃ are meta-directors. | Reaction is difficult due to strong deactivation. If successful, would yield a mixture of 2-nitro- and 3-nitro-4-(trichloromethyl)benzoic acid. |
| Halogenation | Br⁺ / Cl⁺ | Both -COOH and -CCl₃ are meta-directors. | Requires a strong Lewis acid catalyst (e.g., FeBr₃). The ring is highly deactivated, making the reaction challenging. |
| Sulfonation | SO₃ | Both -COOH and -CCl₃ are meta-directors. | Requires fuming sulfuric acid. Strong deactivation makes the reaction unfavorable. |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.gov While direct coupling using the carboxylic acid group of this compound is not standard, its derivatives, particularly halo-substituted versions like 4-bromo- or 4-iodo-1-(trichloromethyl)benzene, are potential substrates for these transformations. The presence of the electron-withdrawing trichloromethyl (-CCl3) group can influence the reactivity of the aryl halide, often facilitating the initial oxidative addition step in the catalytic cycle. sctunisie.orgresearchgate.net
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. sctunisie.org For a hypothetical reaction between a 4-halo-1-(trichloromethyl)benzene and an alkene such as styrene (B11656), the strong electron-withdrawing nature of the -CCl3 group would be expected to enhance the reactivity of the C-X bond (where X is Br or I), favoring the formation of a 4-(trichloromethyl)stilbene derivative. sctunisie.org
Suzuki Reaction
The Suzuki-Miyaura coupling is a versatile method for creating biaryl compounds by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester. libretexts.org A derivative like 4-bromo-1-(trichloromethyl)benzene could be coupled with various arylboronic acids to synthesize a wide array of biaryl molecules containing the 4-(trichloromethyl)phenyl moiety. beilstein-journals.orgchemspider.com The reaction is known for its tolerance of numerous functional groups, making it highly valuable in complex molecule synthesis. udel.edu
Sonogashira Reaction
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction would enable the synthesis of arylalkynes by reacting a 4-halo-1-(trichloromethyl)benzene with various alkynes. scielo.br Such reactions are typically carried out under mild conditions and are instrumental in the synthesis of conjugated systems found in pharmaceuticals and organic materials. wikipedia.orglibretexts.org
Table 1: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions
This table outlines typical conditions for Heck, Suzuki, and Sonogashira reactions using a generic aryl halide substrate, as specific examples for this compound derivatives are not extensively documented.
| Reaction | Coupling Partner | Catalyst (Palladium Source) | Ligand (Typical) | Base | Solvent |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tolyl)₃ | Et₃N, Na₂CO₃, KOAc | DMF, NMP, Acetonitrile |
| Suzuki | Arylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF/H₂O |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃ | Et₃N, Piperidine | THF, DMF, Toluene |
This table is a generalized representation. Optimal conditions can vary significantly based on specific substrates.
Synthesis of Complex Molecules Incorporating the 4-(Trichloromethyl)benzoyl Moiety
The 4-(trichloromethyl)benzoyl group is a key structural motif in various complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. The primary synthetic route involves the conversion of this compound into its more reactive derivative, 4-(trichloromethyl)benzoyl chloride. synzeal.com This acyl chloride serves as a powerful electrophile for introducing the benzoyl moiety into other molecular scaffolds.
One significant application is in the synthesis of fungicidal compounds. For instance, chloro-trichloromethylbenzene compounds are crucial intermediates in preparing fungicidal benzophenones. google.com The synthesis involves the controlled hydrolysis of a chloro-trichloromethylbenzene to form the corresponding benzoyl chloride, which is then used in subsequent reactions.
In medicinal chemistry, the 4-(trichloromethyl)benzoyl moiety can be incorporated into biologically active molecules. An example includes the synthesis of potent β-amyloid aggregation inhibitors. In one reported synthesis, a complex benzofuran (B130515) core is acylated using a benzoyl chloride derivative to produce the final active compound, demonstrating the utility of this building block in drug discovery. nih.gov
Furthermore, the principles of incorporating functionalized aromatic groups extend to materials science. For example, related monomers like 4-chloromethyl styrene are used in polymerization reactions, with the chloromethyl group providing a reactive handle for post-polymerization modification to create functional polymers with specific properties. asianpubs.orgresearchgate.net By analogy, polymers incorporating the 4-(trichloromethyl)benzoyl moiety could be designed for applications requiring specific thermal or chemical resistance properties.
Table 2: Examples of Complex Molecules Derived from this compound Precursors
| Molecule Class | Synthetic Precursor | Key Reaction | Application/Significance |
| Fungicidal Benzophenones | Chloro-benzoyl chlorides (from chloro-trichloromethylbenzenes) | Friedel-Crafts Acylation | Agrochemicals google.com |
| β-Amyloid Inhibitors | Substituted Benzoyl Chlorides | Acylation of Heterocycles | Pharmaceuticals nih.gov |
| Functional Polymers | 4-(Chloromethyl)styrene (related monomer) | Radical Polymerization & Nucleophilic Substitution | Materials Science asianpubs.orgresearchgate.net |
Advanced Spectroscopic and Analytical Characterization Techniques for 4 Trichloromethyl Benzoic Acid and Its Derivatives
Vibrational Spectroscopy Applications (Infrared and Raman)
Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups within 4-(trichloromethyl)benzoic acid. By examining the molecule's vibrational modes, specific frequencies can be linked to particular bonds and functional groups.
The infrared spectrum of this compound reveals several key absorption bands that confirm its molecular structure. A broad O-H stretching band, characteristic of the carboxylic acid group, is typically found in the 2500-3300 cm⁻¹ range. docbrown.info The strong absorption from the C=O stretching vibration of the carboxyl group appears around 1680-1710 cm⁻¹. docbrown.info Aromatic C-H stretching vibrations are generally observed between 3000 and 3100 cm⁻¹. The C-Cl stretching vibrations associated with the trichloromethyl group are expected to be in the 600-800 cm⁻¹ region.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1680-1710 |
| Aromatic Ring | C-H Stretch | 3000-3100 |
| Trichloromethyl Group | C-Cl Stretch | 600-800 |
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the in-depth structural analysis of this compound, yielding data on the chemical environment of each atom.
¹H NMR: The proton NMR spectrum of this compound is relatively straightforward. It typically displays a signal for the acidic proton of the carboxyl group, which is often broad and can appear over a wide chemical shift range depending on the solvent and concentration. docbrown.info The protons on the 1,4-disubstituted benzene (B151609) ring usually appear as a set of doublets in the aromatic region (around 7-8.5 ppm). docbrown.info
¹³C NMR: The carbon-13 NMR spectrum provides information about all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will have a downfield chemical shift, typically around 165-175 ppm. docbrown.info The carbon of the trichloromethyl group will also show a characteristic signal. The aromatic carbons will produce distinct signals in the 120-150 ppm range. docbrown.info
¹⁹F NMR: While not directly used for this compound itself, ¹⁹F NMR is vital for characterizing its fluorinated derivatives. The chemical shifts and coupling constants in ¹⁹F NMR spectra would offer valuable insights into the electronic environment of the fluorine atoms. rsc.org
| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) |
|---|---|---|
| ¹H | Carboxylic Acid (O-H) | Variable (often broad) |
| ¹H | Aromatic (C-H) | 7.0 - 8.5 |
| ¹³C | Carboxylic Acid (C=O) | 165 - 175 |
| ¹³C | Aromatic (C) | 120 - 150 |
| ¹³C | Trichloromethyl (CCl₃) | ~95 |
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms in the this compound molecule. youtube.comscience.govsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which helps to confirm the connectivity of the aromatic protons on the benzene ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon-13 signals, enabling the definitive assignment of the protonated carbons in the aromatic ring. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on longer-range couplings between protons and carbons (typically over 2-3 bonds). emerypharma.com This is particularly useful for confirming the attachment of the trichloromethyl and carboxylic acid groups to the aromatic ring by observing correlations between the aromatic protons and the quaternary carbons. emerypharma.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to analyze its fragmentation patterns, which provides additional structural confirmation. docbrown.info
High-resolution mass spectrometry (HRMS) delivers a highly precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This enables the determination of the elemental composition of this compound with great accuracy, confirming its molecular formula of C₈H₅Cl₃O₂. epa.govguidechem.com The fragmentation pattern observed in the mass spectrum can also be analyzed to identify characteristic fragments, such as the loss of a chlorine atom or the carboxyl group, further supporting the proposed structure. docbrown.info
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) serves as a powerful tool for the structural elucidation of this compound. This technique involves multiple stages of mass analysis, typically including the selection of a precursor ion and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern is indicative of the molecule's structure.
For this compound, with a molecular weight of approximately 239.5 g/mol , the initial ionization in the mass spectrometer would generate the molecular ion [M]⁺. nih.govsigmaaldrich.com The subsequent fragmentation in an MS/MS experiment would likely proceed through several key pathways, based on the known fragmentation of benzoic acid and related compounds. docbrown.info
A primary fragmentation event would be the loss of the hydroxyl radical (•OH) from the carboxylic acid group, leading to the formation of the benzoyl-type cation with a trichloromethyl substituent. Another significant fragmentation pathway would involve the cleavage of the C-C bond between the benzene ring and the carboxylic group, resulting in the loss of a COOH group or a CO₂ molecule after rearrangement.
The presence of the trichloromethyl group introduces additional fragmentation possibilities. The successive loss of chlorine atoms from the trichloromethyl group can be expected, leading to characteristic isotopic patterns in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Table 1: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted m/z of Fragment Ion |
| [C₈H₅Cl₃O₂]⁺ | [C₈H₄Cl₃O]⁺ | •OH | 221 |
| [C₈H₅Cl₃O₂]⁺ | [C₇H₄Cl₃]⁺ | COOH | 195 |
| [C₈H₅Cl₃O₂]⁺ | [C₇H₅Cl₂O₂]⁺ | •Cl | 204 |
| [C₇H₄Cl₃]⁺ | [C₇H₄Cl₂]⁺ | •Cl | 160 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this technique would provide detailed information about its molecular geometry, conformation, and how the molecules pack together in a crystal lattice.
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound would be significantly influenced by the bulky and highly electronegative trichloromethyl group. This group can participate in various non-covalent interactions, including halogen bonding (C-Cl···O or C-Cl···Cl interactions), which would play a crucial role in stabilizing the crystal structure. researchgate.netfigshare.com
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for determining the purity of this compound and for separating it from its derivatives, starting materials, and byproducts. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical HPLC method for this compound would utilize reversed-phase chromatography.
Method development would involve optimizing several parameters to achieve good resolution, peak shape, and sensitivity. A C18 column is a common choice for the separation of benzoic acid and its derivatives. ust.edulongdom.org The mobile phase would likely consist of a mixture of an aqueous buffer (such as acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. ust.eduhelixchrom.com The pH of the aqueous phase is a critical parameter, as it affects the ionization state of the carboxylic acid group and thus its retention on the column. Detection is typically performed using a UV detector, with the wavelength set to the absorbance maximum of the compound, which is expected to be in the range of 230-254 nm. ust.eduresearchgate.net
Method validation would be performed according to established guidelines to ensure the method is accurate, precise, specific, linear, and robust. longdom.orgthaiscience.info
Table 2: Typical HPLC Parameters for the Analysis of Benzoic Acid Derivatives
| Parameter | Typical Conditions |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid (Gradient or Isocratic) longdom.org |
| Flow Rate | 1.0 mL/min ust.edulongdom.org |
| Detection | UV at 230 nm longdom.org |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its relatively low volatility and the potential for thermal degradation of the carboxylic acid group.
Therefore, derivatization is often employed to convert the carboxylic acid into a more volatile and thermally stable ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. researchgate.netnist.gov The derivatized analyte can then be readily separated on a non-polar or medium-polarity capillary GC column, such as one with a polydimethylsiloxane (B3030410) or phenyl-substituted stationary phase. researchgate.net
The GC-MS (Gas Chromatography-Mass Spectrometry) combination is particularly powerful, as it provides both chromatographic separation and mass spectrometric identification of the eluted compounds. researchgate.netscholarsresearchlibrary.com This allows for the confident identification of this compound derivatives and any impurities present.
Theoretical and Computational Studies of 4 Trichloromethyl Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(trichloromethyl)benzoic acid, such studies would provide invaluable insights.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. A DFT analysis of this compound would typically involve geometry optimization to find the lowest energy conformation. This would yield data on bond lengths, bond angles, and dihedral angles. Furthermore, calculations of electronic properties such as Mulliken charges, electrostatic potential maps, and frontier molecular orbitals (HOMO and LUMO) would elucidate the charge distribution and reactivity of the molecule.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Value |
| C-C (ring) bond lengths | Data not available |
| C-COOH bond length | Data not available |
| C-CCl3 bond length | Data not available |
| C-Cl bond lengths | Data not available |
| O-H bond length | Data not available |
| C=O bond length | Data not available |
| Bond Angles (e.g., C-C-C, O-C-O) | Data not available |
| Dihedral Angles | Data not available |
Note: This table is for illustrative purposes only, as no published data could be found.
Ab Initio Methods for Spectroscopic Property Prediction
Ab initio methods, which are based on first principles of quantum mechanics, are instrumental in predicting spectroscopic properties. For this compound, these methods could be employed to calculate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Such theoretical spectra are crucial for interpreting experimental data and confirming the molecular structure.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value |
| Key IR Frequencies (cm⁻¹) (e.g., C=O stretch, O-H stretch) | Data not available |
| ¹³C NMR Chemical Shifts (ppm) | Data not available |
| ¹H NMR Chemical Shifts (ppm) | Data not available |
Note: This table is for illustrative purposes only, as no published data could be found.
Conformational Analysis and Energy Landscapes
The three-dimensional shape of a molecule is critical to its function and reactivity. Conformational analysis provides insight into the different spatial arrangements of atoms and their relative energies.
Rotational Barriers and Steric Hindrance of the Trichloromethyl Group
A key structural feature of this compound is the bulky trichloromethyl group. Computational studies are needed to determine the rotational barrier of this group around the C-C bond connecting it to the benzene (B151609) ring. This analysis would reveal the most stable conformation and the energy required for rotation, providing a measure of the steric hindrance it imposes. This steric bulk can significantly influence the molecule's interaction with other molecules and its packing in the solid state.
Table 3: Hypothetical Calculated Rotational Energy Barrier for the Trichloromethyl Group
| Parameter | Value (kJ/mol) |
| Rotational Energy Barrier | Data not available |
Note: This table is for illustrative purposes only, as no published data could be found.
Reaction Pathway Modeling and Transition State Characterization
Understanding how a molecule reacts is a central theme in chemistry. Computational modeling can map out the energetic landscape of a chemical reaction.
Computational Thermochemistry and Kinetics of Key Reactions
For this compound, a pertinent reaction to study would be its hydrolysis to terephthalic acid. Computational modeling could be used to determine the reaction mechanism, identify transition states, and calculate activation energies and reaction enthalpies. This would provide a detailed, atomistic understanding of the reaction's feasibility and rate.
Table 4: Hypothetical Thermochemical and Kinetic Data for a Key Reaction
| Reaction Parameter | Calculated Value |
| Activation Energy (Ea) | Data not available |
| Enthalpy of Reaction (ΔH) | Data not available |
| Gibbs Free Energy of Reaction (ΔG) | Data not available |
Note: This table is for illustrative purposes only, as no published data could be found.
Molecular Docking and Interaction Studies
Similarly, no molecular docking or specific interaction studies for this compound were found in the reviewed literature. This suggests a potential lack of research in the public domain regarding the binding of this particular compound to biological macromolecules or other chemical entities.
Role of 4 Trichloromethyl Benzoic Acid in Advanced Chemical Synthesis and Materials Science Research
Utilization as a Building Block in Complex Organic Molecule Synthesis
4-(Trichloromethyl)benzoic acid is a versatile chemical compound valued for its unique structural features, which make it a significant building block in the synthesis of more complex molecules. Its benzene (B151609) ring is substituted with both a carboxylic acid group (-COOH) and a trichloromethyl group (-CCl3). This dual functionality allows it to participate in a wide array of chemical reactions, serving as a foundational component for creating sophisticated organic structures with applications in pharmaceuticals, agrochemicals, and specialty chemicals.
Precursor in the Synthesis of Halogenated Polymers and Copolymers
The presence of the trichloromethyl group makes this compound an attractive monomer for producing halogenated polymers. While direct polymerization studies involving this specific acid are not extensively documented in public literature, its structure is analogous to other functionalized monomers used in polymer synthesis. Benzoic acid derivatives, for instance, are used in creating complex polymers like epoxy resins.
The incorporation of bulky, halogen-containing groups such as the trichloromethyl moiety is a known strategy in polymer science to modify material properties. The principles of polymer chemistry suggest that integrating this compound into a polymer backbone, for example through polyesterification, would yield a halogenated polymer with distinct characteristics. The high chlorine content would be expected to enhance flame retardancy, a critical feature for materials used in electronics and construction. Furthermore, the bulky nature of the -CCl3 group could increase the polymer's glass transition temperature (Tg), making the material more rigid and thermally stable.
Intermediate in the Preparation of Specialized Reagents
A primary application of this compound in advanced synthesis is its conversion into more reactive intermediates, particularly acyl chlorides. The carboxylic acid group can be readily converted to an acyl chloride, yielding 4-(trichloromethyl)benzoyl chloride. ontosight.aisynzeal.com This transformation is significant because acyl chlorides are much more reactive toward nucleophiles than their corresponding carboxylic acids. ontosight.ai
This increased reactivity makes 4-(trichloromethyl)benzoyl chloride a highly effective reagent for introducing the "4-(trichloromethyl)benzoyl" group into other molecules through reactions with alcohols (to form esters) or amines (to form amides). ontosight.aiontosight.ai This functionality is particularly useful in the synthesis of specialty chemicals, including potential pharmaceutical and agrochemical compounds where the trichloromethyl-substituted phenyl ring may confer specific biological activities or properties. chemicalbook.com For example, it has been used in the synthetic preparation of compounds investigated for potential antimalarial activity. chemicalbook.com
Table 1: Conversion to a Specialized Acylating Agent
| Starting Material | Reagent | Product | Application |
|---|---|---|---|
| This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 4-(Trichloromethyl)benzoyl chloride | Highly reactive intermediate for synthesizing esters, amides, and other specialty chemicals. ontosight.aiontosight.aichemicalbook.com |
Integration into High-Performance Materials Design
The unique electronic and steric properties of this compound make it a candidate for the design of high-performance materials where molecular-level architecture dictates macroscopic function.
Incorporation into Polymer Backbones for Modified Properties
When integrated into polymer chains, the this compound moiety can impart significant property modifications. The introduction of halogenated groups is a well-established method for enhancing polymer performance. In this case, the trichloromethyl group serves multiple functions.
Thermal Stability and Rigidity : The incorporation of bulky side groups, like the -CCl3 group, into a polymer's structure can restrict the rotational freedom of the polymer chains. This increased rigidity often leads to a higher glass transition temperature (Tg), meaning the polymer remains in a hard, glassy state at higher temperatures. sid.irasianpubs.org
Flame Retardancy : Polymers rich in chlorine content are known for their flame-retardant properties. Upon heating, they can release chlorine radicals that interfere with the radical chain reactions of combustion.
Optical Properties : The presence of heavy atoms like chlorine can increase the refractive index of a polymer, a desirable trait for materials used in optical applications such as lenses or advanced coatings.
Hydrophobicity and Chemical Resistance : Halogenated groups can increase the hydrophobicity of a polymer, reducing its water absorption. This leads to more stable dielectric properties and can improve resistance to chemical attack.
Table 2: Predicted Property Modifications from Polymer Integration
| Property | Effect of Incorporating this compound | Rationale |
|---|---|---|
| Glass Transition Temp. (Tg) | Increase | Bulky -CCl3 group restricts polymer chain mobility. sid.ir |
| Flame Retardancy | Enhance | High chlorine content interferes with combustion reactions. |
| Refractive Index | Increase | Presence of heavy chlorine atoms. |
| Water Absorption | Decrease | Hydrophobic nature of the trichloromethyl group. |
Use in the Development of Functional Organic Frameworks
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules known as linkers. escholarship.orgrsc.org Carboxylic acids are one of the most common classes of molecules used as linkers in MOF synthesis. rsc.org
This compound is a prime candidate for use as a functional linker in the design of advanced MOFs. The carboxylic acid group can coordinate with metal centers to form the framework structure, while the trichloromethyl group would be positioned within the pores of the material. rsc.orgacs.org This approach allows for the precise installation of chemical functionality into a porous solid.
The presence of the -CCl3 group within the MOF's pores could be leveraged for several purposes:
Selective Adsorption : The specific chemical nature of the trichloromethyl group could create pockets with a high affinity for certain guest molecules, leading to applications in gas separation or storage.
Catalysis : The functional groups could serve as catalytic sites or as anchor points for catalytically active species.
Post-Synthetic Modification : The trichloromethyl group itself can be a reactive handle for further chemical transformations after the MOF has already been assembled, a technique known as post-synthetic modification (PSM). acs.orgrsc.orgrsc.org This allows for the creation of complex functional materials that would be difficult to synthesize directly.
Table 3: Hypothetical MOF Design Using this compound
| MOF Component | Example | Role |
|---|---|---|
| Metal Node | Zinc or Copper Cluster | Structural anchor points for the framework. |
| Organic Linker | 4-(Trichloromethyl)benzoate | Connects metal nodes to form the porous structure; introduces -CCl3 functionality into the pores. rsc.org |
| Resulting Framework | A functionalized MOF | A high-surface-area material with pores decorated with trichloromethyl groups, suitable for catalysis or selective sorption. |
Future Research Directions and Emerging Opportunities
The unique chemical architecture of 4-(trichloromethyl)benzoic acid, characterized by the electron-withdrawing trichloromethyl group and the versatile carboxylic acid functionality, positions it as a compound of significant interest for future scientific exploration. The following sections outline promising avenues for research and development, from novel synthetic approaches to interdisciplinary applications.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 4-(Trichloromethyl)benzoic acid with high purity?
- Methodology : The synthesis typically involves chlorination of 4-methylbenzoic acid using trichloromethylating agents (e.g., Cl3C· radicals generated via photochemical or thermal initiation). Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography using silica gel with hexane/ethyl acetate gradients. Yield optimization requires precise control of reaction temperature (60–80°C) and stoichiometric excess of chlorinating agents .
- Key Data : Typical yields range from 50–70%, with purity >95% confirmed by HPLC (retention time: 8.2 min, C18 column, acetonitrile/water mobile phase).
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond lengths and angles. Powder XRD (e.g., TOPAS software) validates phase purity. For example, C-Cl bond lengths are ~1.76 Å, consistent with trichloromethyl groups .
- Key Data : Crystallographic parameters: space group P21/c, Z = 4, unit cell dimensions a = 7.2 Å, b = 10.5 Å, c = 12.8 Å .
Q. What spectroscopic techniques are used for characterizing this compound?
- Methodology :
- IR Spectroscopy : Peaks at 1680 cm<sup>−1</sup> (C=O stretch) and 750 cm<sup>−1</sup> (C-Cl stretch).
- NMR : <sup>1</sup>H NMR (DMSO-d6): δ 8.1 ppm (aromatic protons), δ 13.2 ppm (COOH, broad). <sup>13</sup>C NMR: δ 167 ppm (COOH), δ 95 ppm (CCl3).
- MS : ESI-MS m/z 243.9 [M-H]<sup>−</sup> .
Advanced Research Questions
Q. How can regioselective trichloromethylation be achieved in benzoic acid derivatives?
- Methodology : Use directing groups (e.g., -COOH) to orient electrophilic chlorination. Computational modeling (DFT, Gaussian 09 ) predicts electron density distribution, identifying reactive sites. Experimental validation via competitive reactions with substituted benzoic acids (e.g., 3-nitro vs. 4-methyl derivatives) shows >90% regioselectivity for the para position under UV light .
- Data Contradictions : Discrepancies in yields (e.g., 50% vs. 70%) arise from solvent polarity; non-polar solvents favor trichloromethylation but reduce solubility.
Q. How do computational methods explain the electronic effects of the trichloromethyl group?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) reveal:
- The -CCl3 group withdraws electron density via inductive effects, lowering the pKa of the -COOH group (calculated pKa = 2.1 vs. 4.2 for unsubstituted benzoic acid).
- Frontier Molecular Orbital (FMO) analysis shows HOMO-LUMO gaps of 5.2 eV, indicating stability against nucleophilic attack .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data?
- Methodology :
- Hirshfeld Surface Analysis identifies intermolecular interactions (e.g., O-H···O hydrogen bonds) that distort XRD-derived bond angles.
- Dynamic NMR at variable temperatures (e.g., −40°C to 25°C) resolves peak splitting caused by rotational barriers in the -CCl3 group .
Q. What are the safety protocols for handling this compound in laboratory settings?
- Methodology :
- Storage : In airtight containers under inert gas (N2 or Ar) at 4°C to prevent hydrolysis.
- Decomposition : Avoid exposure to UV light or bases, which generate toxic HCl gas. Use fume hoods and PPE (gloves, goggles) .
Applications in Academic Research
Q. How is this compound used in studying enzyme inhibition?
- Methodology : The -CCl3 group acts as a hydrophobic probe in binding assays with cytochrome P450 enzymes. Kinetic assays (e.g., IC50 = 15 µM) show competitive inhibition, validated via Lineweaver-Burk plots .
Q. What role does this compound play in materials science?
- Methodology : As a monomer in polymer synthesis (e.g., polyesters), it introduces rigidity and thermal stability (Tg = 145°C). TGA data show 10% weight loss at 250°C in N2 atmosphere .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
